molecular formula C10H14N2O4 B009514 Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate CAS No. 100852-80-0

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B009514
CAS No.: 100852-80-0
M. Wt: 226.23 g/mol
InChI Key: WPKJUUKSWNCKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound featuring a pyrazole ring substituted with two ester groups at positions 3 and 5, and a methyl group at position 1. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

    Diethyl 1H-pyrazole-3,5-dicarboxylate: Lacks the methyl group at position 1.

    Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: Features methyl ester groups instead of ethyl ester groups.

    1-Methyl-1H-pyrazole-3,5-dicarboxylic acid: The free acid form without esterification.

Uniqueness: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both ester groups and a methyl group enhances its versatility in synthetic applications and potential therapeutic uses .

Properties

IUPAC Name

diethyl 1-methylpyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-8(12(3)11-7)10(14)16-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKJUUKSWNCKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333711
Record name Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100852-80-0
Record name Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.